Cas no 2411275-60-8 (N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide)
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411275-60-8x500.png)
N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- Z4323320604
- N-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
- N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
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- インチ: 1S/C20H22N2O2/c1-3-19(23)22(14-15-11-12-20(24)21(2)13-15)18-10-6-8-16-7-4-5-9-17(16)18/h3-5,7,9,11-13,18H,1,6,8,10,14H2,2H3
- InChIKey: NRZBFEXTHPGEQX-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)N(CC1C=CC(N(C)C=1)=O)C1C2C=CC=CC=2CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 578
- トポロジー分子極性表面積: 40.6
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622349-1.0g |
N-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
2411275-60-8 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26622349-1g |
2411275-60-8 | 90% | 1g |
$0.0 | 2023-09-12 |
N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamideに関する追加情報
N-[(1-Methyl-6-Oxopyridin-3-Yl)Methyl]-N-(1,2,3,4-Tetrahydronaphthalen-1-Yl)Prop-2-Enamide: A Comprehensive Overview
The compound N-[(1-Methyl-6-Oxopyridin-3-Yl)Methyl]-N-(1,2,3,4-Tetrahydronaphthalen-1-Yl)Prop-2-enamide, identified by the CAS registry number 2411275-60-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, characterized by its unique structure that combines a pyridine ring system with a tetralin (tetrahydronaphthalene) moiety. The presence of the propenamide group further enhances its functional versatility.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The structural features of N-(1-Methylpyridinone)methylene-N-tetralinylpropenamide make it an attractive candidate for exploring its biological activities. For instance, researchers have investigated its potential as a kinase inhibitor, which is crucial in targeting various diseases such as cancer and inflammatory disorders.
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyridine ring followed by the introduction of the methyl group and subsequent amidation. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for characterization, ensuring the compound meets stringent quality standards.
In terms of applications, CAS No. 2411275-60-8 has shown promise in the field of medicinal chemistry. Its ability to interact with specific biological targets makes it a valuable tool in designing new therapeutic agents. For example, recent research has demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to innovative treatments for metabolic disorders.
Moreover, the compound's stability under various conditions has been extensively studied. Its resistance to degradation under physiological conditions is a critical factor in determining its suitability for pharmacological applications. This stability is attributed to the robustness of its molecular structure, particularly the conjugated system formed by the pyridine and tetralin moieties.
From an environmental perspective, understanding the biodegradation pathways of N-(Pyridinone)methylene-N-tetralinylpropenamide is essential for assessing its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. This knowledge is vital for ensuring sustainable practices in its production and disposal.
In conclusion, N-[ (1-Methylpyridinone)methylene ] - N-tetralinylpropenamide (CAS No. 2411275-60-8) represents a significant advancement in organic synthesis with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it a valuable asset in both academic research and industrial development.
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